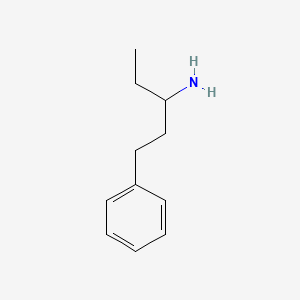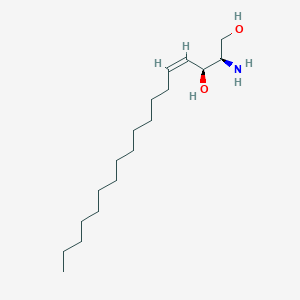
2'-Carboxybenzalpyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Carboxybenzalpyruvate is a compound involved in the biodegradation of polyaromatic hydrocarbons, such as phenanthrene. It is an intermediate in the metabolic pathway of certain bacteria that can degrade these complex organic molecules . This compound is particularly significant in environmental biotechnology due to its role in breaking down pollutants.
Métodos De Preparación
2’-Carboxybenzalpyruvate can be synthesized enzymatically. One method involves the use of trans-2’-carboxybenzalpyruvate hydratase-aldolase, an enzyme purified from phenanthrene-degrading bacteria like Nocardioides sp. strain KP7 . The enzyme catalyzes the transformation of phenanthrene to 2-carboxybenzaldehyde and pyruvate . The reaction typically occurs in a buffered solution, such as 50 mM potassium phosphate buffer at pH 7.5 .
Análisis De Reacciones Químicas
2’-Carboxybenzalpyruvate undergoes several types of chemical reactions:
Hydration and Aldol Cleavage: The compound is transformed into 2-carboxybenzaldehyde and pyruvate by the action of trans-2’-carboxybenzalpyruvate hydratase-aldolase.
Oxidation: It can be oxidized to form 2-carboxybenzaldehyde, which is further processed in metabolic pathways.
Common reagents and conditions for these reactions include the use of specific enzymes like hydratase-aldolase and dehydrogenase, often in buffered aqueous solutions .
Aplicaciones Científicas De Investigación
2’-Carboxybenzalpyruvate has several scientific research applications:
Environmental Biotechnology: It plays a crucial role in the biodegradation of polyaromatic hydrocarbons, making it significant for environmental cleanup efforts.
Biochemistry: The study of its metabolic pathways helps in understanding the enzymatic breakdown of complex organic pollutants.
Microbial Ecology: Research on bacteria that produce this compound provides insights into microbial degradation processes and their applications in bioremediation.
Mecanismo De Acción
The mechanism of action of 2’-Carboxybenzalpyruvate involves its transformation by specific enzymes. The compound is converted to 2-carboxybenzaldehyde and pyruvate by the enzyme trans-2’-carboxybenzalpyruvate hydratase-aldolase . This reaction is part of the metabolic pathway that degrades polyaromatic hydrocarbons in certain bacteria .
Comparación Con Compuestos Similares
2’-Carboxybenzalpyruvate is similar to other compounds involved in the degradation of polyaromatic hydrocarbons, such as:
2’-Hydroxybenzalpyruvate: Another intermediate in the degradation of naphthalene and phenanthrene.
2-Carboxybenzaldehyde: A product formed from the cleavage of 2’-Carboxybenzalpyruvate.
The uniqueness of 2’-Carboxybenzalpyruvate lies in its specific role in the metabolic pathway of phenanthrene degradation, which is distinct from other similar compounds involved in different but related pathways .
Propiedades
Número CAS |
85896-59-9 |
|---|---|
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
Clave InChI |
APKXMKWCGDBYNV-AATRIKPKSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Sinónimos |
2'-carboxybenzalpyruvate 2-CBAP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)


![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1234482.png)

![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
